molecular formula C16H8Cl2N4O2 B2945301 4-cyano-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891133-91-8

4-cyano-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2945301
CAS No.: 891133-91-8
M. Wt: 359.17
InChI Key: JZIYRUNDWAKFKH-UHFFFAOYSA-N
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Description

4-Cyano-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound built on a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This benzamide derivative is supplied for research purposes to investigate its potential as a chemotherapeutic and antimicrobial agent. Compounds within this structural class have demonstrated significant promise in early-stage drug discovery, particularly as antiproliferative agents against various human cancer cell lines . The 1,3,4-oxadiazole ring is a key pharmacophore found in molecules investigated as potential inhibitors of critical cellular enzymes, such as cyclin-dependent kinases (CDKs), which are prominent targets in oncology research . Furthermore, structurally related N-(1,3,4-oxadiazol-2-yl)benzamides have shown highly potent activity against a range of challenging Gram-positive and Gram-negative bacterial pathogens, including Neisseria gonorrhoeae and methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this chemical series in addressing antimicrobial resistance . The integration of the 4-cyanobenzamide and 2,5-dichlorophenyl substituents is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets. Researchers can utilize this compound as a key intermediate or reference standard in hit-to-lead optimization campaigns, mechanism of action studies, and in silico modeling. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

4-cyano-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N4O2/c17-11-5-6-13(18)12(7-11)15-21-22-16(24-15)20-14(23)10-3-1-9(8-19)2-4-10/h1-7H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIYRUNDWAKFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the cyano group: This step can be performed using cyanation reactions, where a suitable precursor is treated with a cyanating agent such as sodium cyanide or potassium cyanide.

    Attachment of the dichlorophenyl group: This can be done through a substitution reaction, where a suitable dichlorophenyl precursor is reacted with the oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyano (-CN) group and oxadiazole ring are key sites for nucleophilic substitution:

Reaction Type Conditions Products References
Cyano Group HydrolysisAcidic (H₂SO₄) or basic (NaOH) aqueous mediaConversion to carboxylic acid (-COOH) or amide (-CONH₂) derivatives
Oxadiazole Ring OpeningStrong bases (e.g., KOH) at elevated temperaturesFormation of thiol intermediates or substituted amine derivatives
  • Example : Hydrolysis of the cyano group under basic conditions yields 4-carbamoyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide .

Electrophilic Aromatic Substitution

The electron-deficient aromatic rings (due to -Cl and -CN groups) direct electrophiles to meta/para positions:

Reaction Type Reagents Products References
NitrationHNO₃/H₂SO₄Nitro-substituted derivatives at dichlorophenyl
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Additional halogen incorporation on benzamide ring
  • Note : Reaction rates depend on solvent polarity and temperature. Dichloromethane or DMF are common solvents .

Redox Reactions

The oxadiazole ring and cyano group participate in redox transformations:

Reaction Type Conditions Products References
Reduction of Cyano GroupH₂/Pd-C or LiAlH₄Primary amine (-CH₂NH₂) formation
Oxidation of ThioetherH₂O₂ or KMnO₄Sulfoxide or sulfone derivatives (if S present)
  • Example : Catalytic hydrogenation reduces the cyano group to an amine without affecting the oxadiazole ring .

Cross-Coupling Reactions

The aromatic chloro groups enable palladium-catalyzed couplings:

Reaction Type Catalyst System Products References
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Biaryl derivatives via boronic acid coupling
Buchwald-Hartwig AminationPd₂(dba)₃, XantphosAryl amine-functionalized analogs
  • Key Insight : These reactions modify the dichlorophenyl moiety to enhance biological activity .

Thermal and Photochemical Stability

Condition Observation Mechanism References
Heating (>200°C)Oxadiazole ring decomposition to nitrilesRetro-Diels-Alder pathway
UV irradiationC–Cl bond cleavageRadical formation and dimerization

Acid/Base-Mediated Reactions

Reaction Conditions Outcome References
Acidic HydrolysisHCl/EtOH, refluxAmide bond cleavage to carboxylic acid
Base-Induced CyclizationNaH, DMFFormation of fused heterocycles (e.g., triazoles)

Scientific Research Applications

4-cyano-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-cyano-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key analogs of 4-cyano-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, their substituents, and reported biological activities:

Compound Name Substituents (Oxadiazole/Benzamide) Biological Activity Key Findings References
This compound (Target) 2,5-dichlorophenyl; cyano Inferred anti-inflammatory 2,5-dichloro substitution may optimize activity; cyano enhances electronic properties.
3-Chloro-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (C4) 3-chlorophenyl; 3-chloro Anti-inflammatory Lower activity than 2,5-dichloro analogs due to substitution position.
4-Nitro-N-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzamide (C7) 4-nitrophenyl; 4-nitro Anti-inflammatory Nitro at 2,5-position enhances efficacy; comparable to dichloro analogs.
LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-oxadiazol-2-yl]benzamide Sulfamoyl; 4-methoxyphenyl Antifungal (C. albicans) Targets thioredoxin reductase; sulfamoyl group critical for binding.
4-Bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide 2,5-dichlorophenyl; bromo Undisclosed Structural analog with bromo substitution; potential solubility differences.
VNI: (R)-N-(1-(2,4-Dichlorophenyl)-2-(imidazol-1-yl)ethyl)-4-(5-phenyl-oxadiazol-2-yl)benzamide 2,4-dichlorophenyl; imidazole Antifungal (CYP51 inhibition) Targets fungal sterol biosynthesis; imidazole enhances binding to heme.

Key Comparative Insights

Anti-Inflammatory Activity
  • Substitution Position : The 2,5-dichlorophenyl group in the target compound mirrors the high-activity substitutions observed in C7 (4-nitro at 2,5-position), which exhibited superior anti-inflammatory effects compared to 3- or 4-chloro analogs (e.g., C4) . This suggests that electron-withdrawing groups at the 2,5-position optimize interactions with inflammatory targets.
  • Electron-Withdrawing Effects: The cyano group on the benzamide moiety may mimic the nitro group in C7, enhancing resonance stabilization and binding affinity.
Antifungal Activity
  • Mechanistic Divergence : While the target compound shares structural similarities with VNI (e.g., dichlorophenyl and benzamide groups), VNI’s imidazole ring enables coordination with fungal CYP51’s heme iron, a mechanism absent in the target compound . Conversely, LMM5 and LMM11 rely on sulfamoyl groups to inhibit thioredoxin reductase in C. albicans, highlighting how substituent chemistry dictates target specificity .
Structural Modifications and Solubility
  • Halogen vs. Polar Groups: The bromo-substituted analog () shares the 2,5-dichlorophenyl group but replaces cyano with bromo.

Biological Activity

4-cyano-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H13Cl2N3O, which includes a cyano group and an oxadiazole moiety. The presence of the oxadiazole ring is significant as it is known for various biological activities.

The biological activity of this compound primarily arises from its interaction with specific molecular targets such as enzymes and receptors. The oxadiazole ring can influence the compound's ability to inhibit certain enzymes involved in metabolic pathways. For example, studies have shown that compounds containing oxadiazole derivatives can act as inhibitors of carbonic anhydrases (CAs), which are important in regulating pH and fluid balance in tissues .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance:

  • Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia). In vitro assays indicated IC50 values in the micromolar range, suggesting potent antiproliferative effects .
  • Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through a dose-dependent mechanism. This apoptotic effect may be mediated by the inhibition of specific signaling pathways associated with cell survival .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in vitro, which could make it a candidate for treating inflammatory diseases .

Case Studies

  • Study on Enzyme Inhibition : A study evaluated the inhibitory effects of various oxadiazole derivatives on human carbonic anhydrases (hCA I and II). Compounds similar to this compound demonstrated selective inhibition at low nanomolar concentrations .
  • Pharmacokinetics : Research involving animal models has assessed the pharmacokinetic profile of related compounds. The studies indicated favorable absorption and distribution characteristics, essential for therapeutic applications .

Data Table: Biological Activity Overview

Activity TypeTarget Cell LinesIC50 (µM)Mechanism
AnticancerMCF-70.65Induction of apoptosis
U-9372.41Inhibition of survival pathways
Anti-inflammatoryRAW 264.7 macrophagesN/AInhibition of cytokine release

Q & A

Q. What are the common synthetic routes for 4-cyano-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. A key approach involves:

Cyclocondensation : Reacting 2,5-dichlorophenyl-substituted hydrazides with cyanogen bromide to form the oxadiazole ring .

Amide Coupling : Using 4-cyanobenzoyl chloride with the oxadiazol-2-amine intermediate in a base (e.g., NaH/THF) .
Optimization strategies:

  • Temperature Control : Refluxing in ethanol with glacial acetic acid improves cyclization efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling reactions .
  • Yield improvements (70–85%) are achieved by stoichiometric balancing and inert atmosphere conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what are the critical spectral markers?

  • Methodological Answer :
  • NMR : 1^1H NMR confirms aromatic protons (δ 7.2–8.1 ppm) and oxadiazole NH (δ 10.2–11.5 ppm). 13^{13}C NMR identifies carbonyl (C=O, ~165 ppm) and cyano (C≡N, ~115 ppm) groups .
  • FT-IR : Stretching vibrations at ~2220 cm1^{-1} (C≡N) and ~1680 cm1^{-1} (amide C=O) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 414.02) .

Q. What initial biological screening approaches are recommended for evaluating its antimicrobial potential?

  • Methodological Answer :
  • In Vitro Assays :
  • MIC Determination : Use broth microdilution against S. aureus (ATCC 25923) and C. albicans (ATCC 10231) .
  • Time-Kill Kinetics : Assess bactericidal/fungicidal activity over 24 hours .
  • In Vivo Models :
  • C. elegans infection models to evaluate survival rates and pathogen load reduction .
  • Controls : Include fluconazole (antifungal) and ciprofloxacin (antibacterial) as positive controls .

Advanced Research Questions

Q. How does molecular docking with fungal CYP51 inform the design of derivatives with improved antifungal activity?

  • Methodological Answer :
  • Target Identification : Sterol 14α-demethylase (CYP51) is a validated antifungal target. Docking studies reveal the compound’s oxadiazole ring interacts with heme iron, while the dichlorophenyl group occupies the hydrophobic active site .
  • Derivative Optimization :
  • Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance binding to CYP51’s Leu376 and Tyr131 residues .
  • Replace benzamide with sulfonamide moieties to improve solubility without losing affinity .
  • Validation : Co-crystallization with C. albicans CYP51 confirms binding modes (PDB ID: 5NY3) .

Q. What strategies address solubility challenges in biological assays for this hydrophobic compound?

  • Methodological Answer :
  • Formulation : Use cyclodextrin-based encapsulation or PEGylation to enhance aqueous solubility .
  • Prodrug Design : Incorporate hydrolyzable esters (e.g., acetyl groups) that cleave in vivo .
  • Co-solvent Systems : Employ DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability during cell-based assays .

Q. How can contradictory results between in vitro and in vivo efficacy be resolved?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsome assays) to identify bioavailability issues .
  • Metabolite Identification : Use LC-MS to detect inactive metabolites formed in vivo that may explain efficacy gaps .
  • Dose Adjustment : Optimize dosing regimens in animal models based on AUC/MIC ratios .

Q. What structure-activity relationship (SAR) insights guide the development of derivatives with enhanced selectivity?

  • Methodological Answer :
  • Key Modifications :
Position Modification Effect Reference
Oxadiazole C-5-Cl → -CF3_3↑ Antifungal potency (2-fold)
Benzamide C-4-CN → -NO2_2↓ Cytotoxicity (HeLa cells)
DichlorophenylOrtho-Cl removalRetains activity, ↓ hepatotoxicity
  • Selectivity Screening : Test derivatives against human carbonic anhydrase II (hCA II) to assess off-target effects .

Q. What enzyme inhibition mechanisms have been elucidated through crystallographic analysis?

  • Methodological Answer :
  • CYP51 Inhibition : The compound’s dichlorophenyl group disrupts substrate access to the heme center, while the benzamide moiety hydrogen-bonds with Tyr118 .
  • hCA II Interaction : Sulfonamide derivatives form a tetrahedral coordination with Zn2+^{2+} in the active site (Ki_i = 12 nM) .
  • Data Source : X-ray diffraction (1.8–2.2 Å resolution) of enzyme-ligand complexes .

Q. How does the chlorophenyl substitution pattern influence target binding affinity?

  • Methodological Answer :
  • 2,5-Dichloro vs. 3,5-Dichloro :
  • 2,5-Dichloro improves CYP51 binding (ΔG = -9.8 kcal/mol) due to better hydrophobic fit .
  • 3,5-Dichloro enhances antibacterial activity by interacting with bacterial PPTase enzymes .
  • Monochloro Derivatives : Reduce antifungal efficacy by 50%, highlighting the necessity of dihalogenation .

Q. What analytical methods validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies :
  • Hydrolytic Stability : Incubate in pH 7.4 buffer (37°C, 48h); monitor via HPLC for degradation products (e.g., benzamide cleavage) .
  • Photostability : Expose to UV light (320–400 nm) and assess isomerization using chiral HPLC .
  • Thermal Analysis : TGA/DSC reveals decomposition onset at 220°C, confirming solid-state stability .

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